molecular formula C11H12BrF2NO B1526714 4-(4-Bromo-2,6-difluorobenzyl)morpholine CAS No. 1092563-36-4

4-(4-Bromo-2,6-difluorobenzyl)morpholine

Cat. No.: B1526714
CAS No.: 1092563-36-4
M. Wt: 292.12 g/mol
InChI Key: DXXXUBUNRAGOPP-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,6-difluorobenzyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a bromo-fluoro benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2,6-difluorobenzyl)morpholine typically involves the reaction of 4-bromo-2,6-difluorobenzyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-2,6-difluorobenzyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted morpholines or benzyl derivatives.

Scientific Research Applications

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its effects on cellular processes and potential as a biochemical reagent.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as a drug precursor or in drug delivery systems.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Bromo-2,6-difluorobenzyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-fluoro benzyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

4-(4-Bromo-2,6-difluorobenzyl)morpholine is unique due to its specific structural features. Similar compounds include:

  • 4-(Bromomethyl)morpholine: Lacks the fluorine atoms, leading to different reactivity and biological activity.

  • 2,6-Difluorobenzylmorpholine: Does not have the bromo group, resulting in variations in chemical properties and applications.

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Properties

IUPAC Name

4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXXUBUNRAGOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-difluorobenzaldehyde, available from Sigma-Aldrich, (500 mg, 2.26 mmol) and morpholine (0.198 ml, 2.26 mmol) was prepared in chloroform (10 ml) at room temperature and heated to 58-60° C. in a sealed tube for 1 h. The mixture was then cooled to room temperature and sodium triacetoxyborohydride (719 mg, 3.39 mmol) was added and the mixture heated again to 58-60° C. in a sealed tube for 60 h. The mixture was allowed to cool down to room temperature and then washed with water (5 ml), filtered through a phase separator and concentrated in vacuo. Crude 1HNMR (CDCl3) suggested an 8:2 mixture of the desired amine to the imine product. After initial chromatography (1-5% methanol/dichloromethane) which did not separate products, mixture was purified by preparative HPLC to afford 4-(4-bromo-2,6-difluorobenzyl)morpholine as a colourless oil (247 mg, 0.85 mmol, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
719 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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